molecular formula C10H11F3O4S B8697875 2-Benzyloxyethyltriflate

2-Benzyloxyethyltriflate

Cat. No.: B8697875
M. Wt: 284.25 g/mol
InChI Key: BXCSNXZMESLZDW-UHFFFAOYSA-N
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Description

2-Benzyloxyethyltriflate is a sulfonium salt characterized by a benzyloxyethyl group attached to a trifluoromethanesulfonate (triflate) counterion. This compound shares functional similarities with this compound, including its triflate group and benzyl-derived substituents, making it a relevant proxy for comparative analysis .

Key properties of compound 2 include:

  • Thermal stability: Decomposition onset at 140°C.
  • Energy release: 400 J/g during decomposition.
  • Handling: Stable under ambient conditions and purifiable via column chromatography.

Properties

Molecular Formula

C10H11F3O4S

Molecular Weight

284.25 g/mol

IUPAC Name

2-phenylmethoxyethyl trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O4S/c11-10(12,13)18(14,15)17-7-6-16-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

BXCSNXZMESLZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Thermal Stability and Decomposition

Comparative differential scanning calorimetry (DSC) data highlights significant differences between compound 2 and its analogue, compound 4 (a structurally related diazo-containing sulfonium triflate):

Property Compound 2 Compound 4
Decomposition Onset 140 °C 120 °C
Energy Release (J/g) 400 >600
Stability at Scale Suitable for large-scale use Higher risk due to lower onset temperature

Compound 2’s higher decomposition temperature and lower energy release make it safer for industrial applications, reducing risks of uncontrolled exothermic reactions .

Reactivity Profile

Both compounds generate diazomethyl radicals under similar conditions, enabling applications in C–H functionalization and cyclopropanation. However, compound 2’s stability allows for broader operational flexibility, particularly in prolonged reactions .

Limitations and Contextual Notes

  • The comparison here relies on analogous sulfonium triflates (e.g., compound 2 in ).
  • Industrial Relevance : highlights commercial synthesis services for benzyloxy-containing compounds (e.g., Benzyl 2-(benzyloxy)-3-bromobenzoate), underscoring the industrial demand for stable intermediates like compound 2 .

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